An In-depth Technical Guide on the Thermodynamic Stability of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol at Room Temperature
An In-depth Technical Guide on the Thermodynamic Stability of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol at Room Temperature
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's thermodynamic stability is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. This guide provides an in-depth examination of the principles and methodologies for assessing the thermodynamic stability of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol at room temperature. While specific literature on this exact molecule is nascent, this document synthesizes established knowledge of pyrazole, nitroaromatic chemistry, and regulatory stability testing guidelines to present a robust framework for its characterization. The protocols and theoretical discussions herein are designed to be self-validating, providing a comprehensive approach to ensuring the integrity and reliability of stability data.
Theoretical Considerations for the Stability of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol
The thermodynamic stability of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol is governed by the interplay of its constituent functional groups: the pyrazole core, the 4-hydroxyl substituent, and the 4-nitrobenzyl group. Each contributes to the overall solid-state properties and potential degradation pathways.
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The Pyrazole Core: Pyrazoles are a class of heterocyclic compounds known for their relatively high thermal stability due to their aromatic character.[1] The potential for hydrogen bonding via the ring nitrogens can contribute to a stable crystal lattice.
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The 4-Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, which can significantly influence the crystal packing and, consequently, the melting point and thermodynamic stability. It may also be susceptible to oxidation, although this is less likely to be a primary degradation pathway at room temperature in the absence of specific catalysts or initiators.
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The 4-Nitrobenzyl Group: The nitroaromatic moiety is a key determinant of the molecule's stability. The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient and generally resistant to oxidative degradation.[2][3] However, nitroaromatic compounds are susceptible to reduction, and the benzyl C-N bond can be a point of cleavage.[4] Furthermore, the presence of a nitro group can lead to exothermic decomposition at elevated temperatures.[5][6] The thermal stability of nitrobenzyl halides has been shown to be influenced by the position of the nitro group, with para-substituted isomers generally being more stable than ortho isomers.[5]
Potential Degradation Pathways at Room Temperature
While the compound is expected to be relatively stable in the solid state at room temperature, several potential degradation pathways should be considered over extended periods, especially in the presence of light or reactive atmospheric components:
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Photodegradation: Nitrobenzyl compounds are known to be photosensitive. The ortho-nitrobenzyl group, in particular, is a widely used photolabile protecting group.[7] While the para-substitution in the target molecule imparts greater stability, long-term exposure to UV or even ambient light could potentially lead to degradation.
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Hydrolysis: Although less likely in the solid state, in the presence of significant humidity, hydrolysis could be a consideration, particularly if the compound is formulated with hygroscopic excipients.
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Solid-State Rearrangements: Over time, a metastable crystalline form could convert to a more thermodynamically stable polymorph. This is not a chemical degradation but a change in the physical form that can impact properties like solubility and bioavailability.[8][9]
Methodologies for Comprehensive Stability Assessment
A multi-faceted approach is essential for a thorough evaluation of the thermodynamic stability of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol. The following experimental protocols provide a framework for this assessment.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
DSC is a cornerstone technique for probing the thermal behavior of a material, providing critical information on melting, crystallization, and polymorphic transitions.[10][11][12]
Experimental Protocol: DSC Analysis
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
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Sample Preparation: Accurately weigh 2-5 mg of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid. Prepare an empty, hermetically sealed pan as a reference.
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Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the anticipated melting or decomposition point (e.g., 300 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert purge gas (e.g., nitrogen at 50 mL/min) throughout the experiment.
-
-
Data Analysis: Analyze the resulting thermogram to determine:
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The onset and peak temperatures of any endothermic events (e.g., melting).
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The enthalpy of fusion (ΔHfus) from the area of the melting endotherm.
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The presence of any exothermic events, which may indicate decomposition.[12]
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Thermogravimetric Analysis (TGA) for Decomposition Profile
TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of the onset of thermal decomposition.[13]
Experimental Protocol: TGA Analysis
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Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
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Sample Preparation: Weigh 5-10 mg of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol into a TGA pan (e.g., platinum or ceramic).
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled nitrogen atmosphere.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.
Powder X-ray Diffraction (PXRD) for Solid-State Form Characterization
PXRD is an indispensable tool for identifying the crystalline form (polymorph) of a drug substance and for detecting changes in crystallinity over time, which are critical indicators of solid-state stability.[9][14][15][16]
Experimental Protocol: PXRD Analysis
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Sample Preparation: Gently grind a small amount of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol to a fine powder. Mount the powder on a low-background sample holder.
-
Instrument Setup: Use a diffractometer with a Cu Kα radiation source.
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Data Collection: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.
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Data Analysis: The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline form.[15] This initial pattern should be used as a reference for all subsequent stability time points.
Long-Term Stability Study at Room Temperature (ICH Guideline Framework)
To definitively assess the stability at room temperature, a long-term study under controlled conditions is necessary, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[17][18][19][20][21]
Experimental Protocol: Long-Term Stability Study
-
Batch Selection: Use at least one representative batch of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol.[20]
-
Storage Conditions: Store the samples in a stability chamber maintained at 25 °C ± 2 °C and 60% RH ± 5% RH.[21][22] The samples should be stored in containers that are representative of the proposed long-term storage.
-
Testing Schedule: Pull samples for analysis at predetermined time points. For a study of at least 12 months, the frequency of testing should be every 3 months for the first year.[20][21]
-
Analytical Testing: At each time point, perform the following analyses:
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Appearance: Visual inspection for any changes in color or physical state.
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Purity Assay and Impurity Profiling: Use a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
PXRD: To confirm that the crystalline form has not changed.
-
Moisture Content: (e.g., by Karl Fischer titration) if there is a concern about hygroscopicity.
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Data Presentation and Interpretation
Summary of Physicochemical and Thermal Data
| Parameter | Method | Result | Interpretation |
| Melting Point (Tonset, Tpeak) | DSC | TBD | Indicator of purity and identity. A sharp endotherm suggests high purity. |
| Enthalpy of Fusion (ΔHfus) | DSC | TBD | Related to the energy of the crystal lattice. |
| Decomposition Onset (Tonset) | TGA | TBD | The temperature at which significant mass loss begins, indicating thermal decomposition. |
| Crystalline Form | PXRD | TBD | The initial diffraction pattern serves as the reference for the stable form at t=0. |
Long-Term Stability Data Summary (Example Template)
| Time Point | Storage Condition | Appearance | Purity Assay (%) | Total Impurities (%) | Crystalline Form (PXRD) |
| 0 Months | - | White Powder | 99.8 | 0.2 | Form I |
| 3 Months | 25°C/60%RH | No Change | 99.7 | 0.3 | Consistent with Form I |
| 6 Months | 25°C/60%RH | No Change | 99.8 | 0.2 | Consistent with Form I |
| 9 Months | 25°C/60%RH | TBD | TBD | TBD | TBD |
| 12 Months | 25°C/60%RH | TBD | TBD | TBD | TBD |
Visualization of Workflows
Diagram: Overall Stability Assessment Workflow
Caption: Workflow for assessing the thermodynamic stability.
Diagram: Thermal Analysis Workflow
Caption: Experimental workflow for DSC and TGA analysis.
Conclusion
The thermodynamic stability of 1-(4-Nitrobenzyl)-1H-pyrazol-4-ol at room temperature is a critical parameter for its development and application. Based on its chemical structure, the compound is anticipated to possess good solid-state stability. However, this must be empirically verified through a rigorous and systematic evaluation. The combination of thermal analysis techniques (DSC, TGA), solid-state characterization (PXRD), and a well-designed long-term stability study provides a comprehensive framework for this assessment. By adhering to these self-validating protocols, researchers can generate high-quality, reliable data to confidently establish the stability profile of this molecule, ensuring its quality, safety, and efficacy for its intended use.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Biodegradation Pathways of Nitroaromatic Compounds in Soil and Water. BenchChem.
-
Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Nature Reviews Microbiology, 4(12), 933-943. Retrieved from [Link]
- Jain, A. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Contract Laboratory.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]
-
Symons, Z. C., & Bruce, N. C. (2006). Bacterial Pathways for Degradation of Nitroaromatics. ResearchGate. Retrieved from [Link]
-
MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Retrieved from [Link]
-
Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]
-
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link]
-
SlideShare. (n.d.). ICH guidelines for stability studies. SlideShare. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. Retrieved from [Link]
-
ICH. (2010, February 2). Q1A(R2) Guideline. ICH. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Retrieved from [Link]
-
News-Medical. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical. Retrieved from [Link]
-
Freire, E. (2019, September 3). Can DSC calorimetry gauge long-term stability for monoclonal antibodies?. European Pharmaceutical Review. Retrieved from [Link]
-
TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Retrieved from [Link]
-
Cardillo, P., & Girelli, A. (1985). Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data, 30(3), 353-355. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Powder X-ray Diffraction Protocol/SOP. University of California, Berkeley. Retrieved from [Link]
-
SciELO. (2024, December 6). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Retrieved from [Link]
-
Baluja, S., & Kachhadia, N. (2014). Thermal Analysis of some Imidazolinone Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. Retrieved from [Link]
-
Braga, D., Grepioni, F., & Maini, L. (2023). Solid solution quantification from full powder X-ray diffraction profile: novel application of multivariate calibration. IUCrJ, 10(1), 1-10. Retrieved from [Link]
-
MDPI. (2022, February 10). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. Retrieved from [Link]
-
Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Retrieved from [Link]
-
ACS Publications. (2024, September 25). First Alliance of Pyrazole and Furoxan Leading to High-Performance Energetic Materials. ACS Publications. Retrieved from [Link]
-
MDPI. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Retrieved from [Link]
-
OSTI.GOV. (n.d.). An Isotopic Labeling Investigation into the Influence of the Nitro Group on LLM-105 Thermal Decomposition. OSTI.GOV. Retrieved from [Link]
-
Sayed, G. H., Negm, N. A., Azab, M. E., & Anwer, K. E. (2016). Synthesis, Characterization and Biological Activity of Some Pyrazole-Pyrazolone Derivatives. Egyptian Journal of Chemistry, 59(4), 663-672. Retrieved from [Link]
-
More, M. S., & Kale, S. (2018). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 34(1), 549-553. Retrieved from [Link]
-
IJNRD.org. (2023, December 12). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. IJNRD.org. Retrieved from [Link]
-
Drug Discovery and Development. (2012, October 5). Testing Drug Stability for Long-Term Storage. Drug Discovery and Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemRxiv. (n.d.). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde. ChemRxiv. Retrieved from [Link]
-
Kozik, C., et al. (2003). The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. Retrieved from [Link]
-
Amanote Research. (n.d.). Synthesis of Pyrazol-4-Ols - Canadian Journal of. Amanote Research. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
MDPI. (2022, April 26). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. chemrxiv.org [chemrxiv.org]
- 8. tainstruments.com [tainstruments.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. quercus.be [quercus.be]
- 11. resolvemass.ca [resolvemass.ca]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. mcgill.ca [mcgill.ca]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. The advantages of solid form analysis with XRPD | Malvern Panalytical [malvernpanalytical.com]
- 17. scribd.com [scribd.com]
- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH guidelines for stability studies | PDF [slideshare.net]
- 20. database.ich.org [database.ich.org]
- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 22. ijnrd.org [ijnrd.org]
